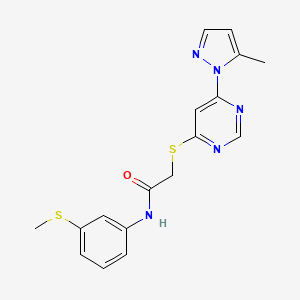

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Description

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 5-methylpyrazole moiety via a thioether linkage. The acetamide group is further functionalized with a 3-(methylthio)phenyl substituent.

Properties

IUPAC Name |

2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c1-12-6-7-20-22(12)15-9-17(19-11-18-15)25-10-16(23)21-13-4-3-5-14(8-13)24-2/h3-9,11H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNUZVODLGLFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. The structure features a pyrimidine ring substituted with a thioether and a methylthio group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₈OS |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 1797081-63-0 |

| LogP | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent modifications to introduce the thioether and methylthio groups. Detailed synthetic pathways can be found in specialized literature focusing on pyrimidine derivatives.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyrazolyl-pyrimidine compounds. For instance, compounds with similar structures exhibited significant activity against HIV-1, with effective concentrations (EC50) in the nanomolar range. Although specific data for our compound is limited, it is hypothesized that it may share similar mechanisms of action due to structural similarities.

Anticancer Activity

Research indicates that compounds containing the pyrimidine moiety often exhibit anticancer properties. For example, derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation. The thioether group may enhance bioavailability and target specificity.

The proposed mechanism of action for compounds with similar structures includes:

- Inhibition of Kinases : Compounds like this one may inhibit key kinases involved in cancer progression.

- Antiviral Mechanisms : Potential interference with viral replication processes, possibly through inhibition of reverse transcriptase or protease enzymes.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Study on HIV Inhibition : A series of pyrazolyl-pyrimidines were synthesized and tested for anti-HIV activity, showing promising results with EC50 values ranging from 0.0038 to 0.4759 μmol/L . This suggests that our compound may also possess antiviral properties.

- Anticancer Evaluation : A derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity, which was attributed to its ability to induce apoptosis in malignant cells .

- Kinase Inhibition Studies : Research has shown that similar compounds effectively inhibit tyrosine kinases, which play crucial roles in cancer signaling pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : The compound demonstrated an IC50 value suggesting effective inhibition of cell growth.

- A549 (lung cancer) : Similar compounds have shown promising results in inhibiting cell proliferation, indicating potential for lung cancer treatment .

Table 1 summarizes the anticancer activity of related pyrazole derivatives:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF7 | 3.79 | |

| Pyrazole Derivative B | A549 | 26 | |

| Pyrazole Derivative C | Hep-2 | 3.25 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound's structural components may inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Compounds with similar structures have shown notable inhibition rates:

- COX-1 and COX-2 Inhibition : Some derivatives have reported IC50 values as low as 0.0370 nM against COX-2, indicating strong anti-inflammatory activity .

Table 2 provides a summary of anti-inflammatory activities:

| Compound Name | COX Inhibition (IC50) | Reference |

|---|---|---|

| Pyrazole Derivative D | COX-1: 0.1664 nM | |

| Pyrazole Derivative E | COX-2: 0.0370 nM |

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to 2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide may cross the blood-brain barrier, making them candidates for neuroprotective therapies. Their ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies illustrate the applications of pyrazole derivatives in drug development:

- Study on Anticancer Activity :

- Inflammation Model :

- Neuroprotection :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamides with Pyrazole Substitutions

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 1251628-54-2)

- Structural Differences :

- The pyrazole substituent is 3,5-dimethyl (vs. 5-methyl in the target compound).

- The phenyl group is substituted with a trifluoromethyl group at the 2-position (vs. methylthio at the 3-position).

- The 3,5-dimethylpyrazole may introduce steric hindrance, altering target affinity compared to the 5-methyl variant .

N-(4-methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide

- Structural Differences :

- The pyrimidine is fused with a pyrazole ring (pyrazolo[3,4-d]pyrimidine), creating a planar heterocyclic system.

- The phenyl group is substituted with methoxy (vs. methylthio).

- Methoxy groups generally improve solubility but may reduce metabolic stability compared to methylthio .

Acetamides with Alternative Heterocyclic Cores

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

- Structural Differences :

- Replaces the pyrimidine core with a 1,2,4-triazole ring.

- Retains a 5-methylpyrazole substituent.

- The triazole’s smaller size may reduce steric demands, improving binding to compact active sites .

2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound 4a)

- Structural Differences: Features a thieno[3,2-d]pyrimidine fused system (vs. simple pyrimidine). Includes a trifluoromethylphenyl acetamide group.

- The trifluoromethyl group’s electron-withdrawing effects may modulate electronic properties of the acetamide .

Acetamides with Bioisosteric Replacements

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

- Structural Differences :

- Incorporates a 1,3,4-oxadiazole ring linked via a thioether.

- Substituted with chlorophenyl and nitrophenyl groups.

- Implications: Oxadiazole acts as a bioisostere for ester groups, improving metabolic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.